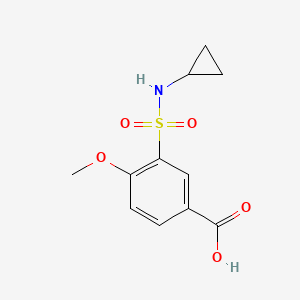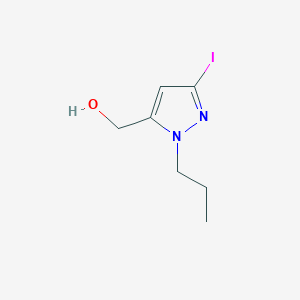
Acide 3-(cyclopropylsulfamoyl)-4-méthoxybenzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopropylsulfamoyl)-4-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It features a cyclopropylsulfamoyl group and a methoxy group attached to the benzene ring
Applications De Recherche Scientifique
3-(Cyclopropylsulfamoyl)-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylsulfamoyl)-4-methoxybenzoic acid typically involves the introduction of the cyclopropylsulfamoyl group and the methoxy group onto a benzoic acid scaffold. One common method involves the reaction of 4-methoxybenzoic acid with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of 3-(Cyclopropylsulfamoyl)-4-methoxybenzoic acid may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopropylsulfamoyl)-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-carboxybenzoic acid derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 3-(Cyclopropylsulfamoyl)-4-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyclopropylsulfamoyl group can interact with amino acid residues in the enzyme, leading to conformational changes that inhibit enzyme function. Additionally, the methoxy group can enhance the compound’s binding affinity and specificity for its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzoic acid: Lacks the cyclopropylsulfamoyl group, making it less versatile in terms of chemical reactivity.
Cyclopropylsulfonamide derivatives: These compounds share the cyclopropylsulfamoyl group but may have different substituents on the benzene ring, leading to variations in their chemical and biological properties.
Uniqueness
3-(Cyclopropylsulfamoyl)-4-methoxybenzoic acid is unique due to the presence of both the cyclopropylsulfamoyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
3-(cyclopropylsulfamoyl)-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-17-9-5-2-7(11(13)14)6-10(9)18(15,16)12-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSJCWHCEGBHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid](/img/structure/B2559639.png)

![3-[2-Hydroxy-1-(methylamino)ethyl]phenol;hydrochloride](/img/structure/B2559641.png)
![3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide](/img/structure/B2559642.png)





![3-[(4-fluorophenyl)methyl]-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2559651.png)



![N-[3-(acetylamino)-4-chloro-5-oxo-2,5-dihydro-2-furanyl]benzenecarboxamide](/img/structure/B2559661.png)
